molecular formula C14H9NO2S B448064 2-Thiophen-2-yl-quinoline-4-carboxylic acid CAS No. 31792-47-9

2-Thiophen-2-yl-quinoline-4-carboxylic acid

Cat. No.: B448064
CAS No.: 31792-47-9
M. Wt: 255.29g/mol
InChI Key: YDZHUFHFHQWQQB-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a critical synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents . The quinoline pharmacophore is of paramount importance in pharmaceutical research due to its enhanced basicity, hydrogen bonding capability, and polarity, which allow for improved interactions with biological targets . Researchers utilize this compound as a foundational building block to synthesize more complex molecules designed to inhibit specific tumor-associated proteins . For instance, a closely related derivative featuring this core structure demonstrated promising antitumor potential by exhibiting a stable binding affinity and inhibitory properties against a DNA replicating enzyme in both molecular docking and dynamic simulation studies . Quinoline-based compounds, in general, have shown the ability to exert anticancer effects through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The presence of the carboxylic acid functional group at the 4-position provides a strategic handle for further chemical modification, enabling the synthesis of amide derivatives and other analogues for structure-activity relationship (SAR) studies and the optimization of drug-like properties . As such, this compound offers significant research value for chemists and biologists aiming to design and evaluate new therapeutic entities with targeted mechanisms of action.

Properties

IUPAC Name

2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZHUFHFHQWQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347351
Record name 2-Thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31792-47-9
Record name 2-Thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Preparation Methods

Gould-Jacobs Cyclization

Key steps include:

  • Formation of the β-keto ester intermediate : Reacting 2-aminothiophene-substituted aniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–150°C.

  • Cyclization : Intramolecular attack of the amine on the ketone, followed by dehydration.

  • Hydrolysis : Basic or acidic hydrolysis of the ester group at position 4 to yield the carboxylic acid.

Experimental data from analogous syntheses suggest yields of 50–70% for similar quinoline-4-carboxylic acids. However, regioselectivity challenges may arise due to competing pathways, necessitating precise temperature control.

Functionalization at the 2-Position: Thiophene Incorporation

Introducing the thiophene moiety at position 2 requires careful design. Two primary approaches are documented:

Direct Cyclization with Thiophene-Containing Anilines

Using 2-(thiophen-2-yl)aniline as a starting material ensures direct incorporation of the thiophene group during cyclization. This method avoids post-cyclization functionalization but requires access to specialized aniline precursors.

Cross-Coupling Post-Cyclization

For preformed quinoline cores, Suzuki-Miyaura coupling can introduce the thiophene group. For instance, a brominated quinoline-4-carboxylic acid derivative reacts with thiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This method offers modularity but involves multiple steps and potential functional group incompatibility with the carboxylic acid.

Carboxylic Acid Formation and Activation

The 4-carboxylic acid group is critical for further derivatization, such as amide coupling in drug discovery.

Hydrolysis of Esters or Nitriles

  • Ester Hydrolysis : The ethyl ester intermediate (from Gould-Jacobs cyclization) undergoes hydrolysis using NaOH (2M, reflux, 6h) or HCl (6M, 80°C, 4h). Yields exceed 85% with minimal byproducts.

  • Nitrile Hydrolysis : If a nitrile group is present at position 4, treatment with H₂O₂ in acetic acid or strong acids (H₂SO₄) converts it to the carboxylic acid.

Direct Carboxylation

Electrophilic carboxylation using CO₂ under transition metal catalysis (e.g., Cu or Pd) is an emerging method but remains less explored for this specific substrate.

Optimization of Reaction Conditions

Solvent and Temperature

  • DMF : Widely used for amide couplings (e.g., HATU-mediated reactions), but less common for cyclization.

  • PPA or Toluene : Preferred for Gould-Jacobs reactions due to high boiling points and compatibility with strong acids.

Catalysts and Reagents

  • HATU/Oxyma : Employed for activating the carboxylic acid in downstream amidation.

  • DIEA : A bulky base used to scavenge protons during coupling reactions, improving yields by minimizing side reactions.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Flash Chromatography : The final product is purified using gradients of methanol (0–10%) in dichloromethane.

  • Recrystallization : Ethanol is a suitable solvent, given the compound’s solubility profile (melting point: 211°C).

Analytical Data

  • ¹H NMR : Key peaks include aromatic protons from the quinoline (δ 8.1–8.9 ppm) and thiophene (δ 7.2–7.5 ppm).

  • HPLC Purity : Commercial batches report >95% purity.

Applications in Drug Discovery

2-(Thiophen-2-yl)quinoline-4-carboxylic acid serves as a key intermediate in NK-3 antagonists, exemplified by its conversion to amide derivatives via HATU/DIEA-mediated coupling . These derivatives show promise in treating psychiatric disorders, underscoring the importance of scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-quinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The compound’s ability to intercalate with DNA also contributes to its antimicrobial properties .

Comparison with Similar Compounds

Antibacterial Activity

  • 2-Phenyl Derivatives: Compounds like 5a4 and 5a7 (2-phenyl-quinoline-4-carboxylic acid derivatives) exhibited MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, attributed to hydrogen bonding via the carboxylic acid group and phenyl ring interactions .
  • Thiophene vs. However, direct antibacterial data for the thiophene variant remains underexplored .

Physicochemical Properties

  • Electron Effects: The nitro group in 6-nitro-2-(thiophen-2-yl)quinoline-4-carboxylic acid (C14H8N2O4S) increases electrophilicity, which may improve interactions with bacterial enzymes .

Therapeutic Potential

  • Antioxidant Activity: Thiophene-containing analogs, such as (2-methylquinoline-4-ylthio)carboxylic acids, demonstrate radical scavenging capabilities, suggesting that the thiophene ring in this compound could contribute to similar activity .
  • Anti-Inflammatory Legacy: Cinchophen (2-phenyl derivative) was historically used for gout treatment, highlighting the scaffold’s versatility. Thiophene substitution may offer novel mechanisms by modulating cyclooxygenase or cytokine pathways .

Biological Activity

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound consists of a quinoline core substituted with a thiophene ring and a carboxylic acid group, which contributes to its reactivity and biological interactions. The compound's unique features allow it to engage with various biological targets, enhancing its potential as a therapeutic agent.

Research indicates that this compound interacts with multiple biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA-gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been developed as HDAC inhibitors, which play a role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis. The selectivity of these compounds for specific HDAC isoforms can enhance their therapeutic efficacy .
  • Antimicrobial Activity : Derivatives of quinoline-4-carboxylic acid have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt cellular processes in microbial organisms .

Biochemical Interactions

The biological activity of this compound is linked to its interactions with proteins and nucleic acids:

  • Cellular Effects : The compound has been observed to induce apoptosis in carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of intrinsic apoptotic pathways.
  • Metabolic Pathways : It undergoes phase I and II metabolic reactions primarily in the liver, influencing its pharmacokinetic properties and potential toxicity.

Table 1: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInhibits DNA-gyrase and topoisomerase IV
HDAC InhibitionSelective inhibition of HDAC3 with IC50 values reported
AntimicrobialEffective against Gram-positive/Gram-negative bacteria
Apoptosis InductionInduces apoptosis in MCF-7 and HeLa cell lines

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on K562 leukemia cells. The compound exhibited significant growth inhibition at concentrations as low as 1 µM, suggesting its potential for leukemia treatment .
  • HDAC Inhibition Profile : A series of derivatives were synthesized, revealing that certain substitutions enhanced HDAC inhibitory activity significantly compared to the parent compound. For instance, derivative D28 showed an IC50 value of 24.45 µM for HDAC3 without affecting other isoforms .
  • Antimicrobial Efficacy : The compound's derivatives were tested against various microbial strains, showing notable antimicrobial activity that was linked to structural modifications enhancing binding affinity to microbial targets .

Q & A

Q. What are the optimal synthetic routes for 2-Thiophen-2-yl-quinoline-4-carboxylic acid in academic research?

Answer: The compound can be synthesized using classical methods such as the Doebner reaction (condensation of aniline derivatives with β-keto acids) or the Friedländer reaction (quinoline ring formation via cyclization of 2-aminobenzaldehyde derivatives with ketones). Key steps include:

  • Thiophene integration : Substituent introduction via coupling reactions (e.g., Suzuki-Miyaura for thiophene-2-yl groups) .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
  • Purification : Recrystallization using polar aprotic solvents (DMF or DMSO) to enhance yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of:

  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to confirm substitution patterns on the quinoline and thiophene rings .
    • FT-IR to verify carboxylic acid (-COOH) and aromatic C-H stretching .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between -COOH groups) .
  • Computational modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in solubility data across different studies?

Answer: Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:

  • Solvent screening : Test solubility in DMSO (high polarity), THF (moderate), and chloroform (low polarity) under controlled temperatures .
  • pH-dependent studies : Adjust solubility via protonation/deprotonation of the carboxylic acid group (pKa ~4-5) using buffers .
  • HPLC validation : Quantify solubility limits with reverse-phase chromatography and UV detection .

Q. How to design experiments to assess the compound's stability under varying pH and temperature?

Answer:

  • pH stability :
    • Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on decomposition products like CO₂ and sulfur oxides .
  • Thermal stability :
    • Perform TGA/DSC to identify decomposition temperatures.
    • Accelerated aging studies (40–60°C) to simulate long-term storage conditions .
  • Light sensitivity : Conduct photostability tests under UV/visible light .

Q. What methodologies are recommended for studying protein-ligand interactions involving this compound?

Answer:

  • Biophysical assays :
    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD) .
    • Fluorescence quenching to assess interactions with tryptophan residues in proteins .
  • Structural biology :
    • Molecular docking (AutoDock/Vina) to predict binding poses in enzyme active sites .
    • Cryo-EM/X-ray crystallography for high-resolution interaction maps .
  • Functional assays : Enzyme inhibition studies (e.g., IC50 determination for kinases or oxidoreductases) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogous quinoline derivatives?

Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. electron-donating groups) .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between logP and antimicrobial efficacy) .

Environmental and Safety Considerations

Q. What containment protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Personal protective equipment (PPE) : Nitrile gloves (tested for permeability) and lab coats .
  • Waste disposal : Collect in sealed containers labeled for halogenated organic waste; avoid environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Thiophen-2-yl-quinoline-4-carboxylic acid
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2-Thiophen-2-yl-quinoline-4-carboxylic acid

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